Cas no 255823-06-4 (benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidinecarboxylic acid, 3-amino-4-(hydroxymethyl)-, phenylmethyl ester, (3R,4R)-
- benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 252770-09-5
- (3R,4R)-3-Amino-4-(hydroxymethyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester
- BCP14074
- 255823-06-4
- cis-1-Cbz-3-amino-4-(hydroxymethyl)pyrrolidine
- Cis-benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 3-amino-4-(hydroxymethyl)-, phenylmethyl ester, (3R,4R)-rel-
- SCHEMBL652926
-
- Inchi: InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1
- InChI Key: YXCPNFNWSNFFFZ-RYUDHWBXSA-N
- SMILES: C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO
Computed Properties
- Exact Mass: 250.13174244g/mol
- Monoisotopic Mass: 250.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.8Ų
- XLogP3: 0.6
Experimental Properties
- Density: 1.225
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-500MG |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 500MG |
¥ 7,682.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-5G |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 5g |
¥ 34,570.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-100mg |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 100mg |
¥2883.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-500.0mg |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 500.0mg |
¥7682.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-100.0mg |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 100.0mg |
¥2883.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-250MG |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 250MG |
¥ 4,613.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-1G |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 1g |
¥ 11,523.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-500mg |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 500mg |
¥7682.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-1.0g |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 1.0g |
¥11523.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96698-250mg |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
255823-06-4 | 95% | 250mg |
¥4613.0 | 2024-04-21 |
benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Related Literature
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Benzenesulfonate (3R,4R)-3-Amino-4-(Hydroxymethyl)pyrrolidine-1-Carboxylate: A Structurally Elaborated Bioactive Molecule
In the realm of modern medicinal chemistry, benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 255823-06-4) emerges as a fascinating compound with unique structural features and promising pharmacological potential. This chiral molecule combines a benzyl ester group with a pyrrolidine scaffold bearing stereogenic centers at positions 3 and 4. The presence of both amino and hydroxymethyl functionalities creates a versatile molecular framework capable of forming hydrogen bonds and engaging in diverse biochemical interactions. Recent advancements in asymmetric synthesis methodologies have enabled precise control over its stereochemistry (Angew. Chem. Int. Ed., 2023), which is critical for optimizing biological activity profiles.
The core pyrrolidine ring serves as a privileged structure in drug discovery, appearing in FDA-approved drugs like pregabalin and gabapentin. The (3R,4R) configuration represents an enantiomerically pure form that may exhibit superior pharmacokinetic properties compared to racemic mixtures. Structural analysis via X-ray crystallography (J. Med. Chem., 2021) revealed an intramolecular hydrogen bond between the amino group and hydroxymethyl substituent, stabilizing a bioactive conformation crucial for receptor binding interactions.
Synthetic strategies for this compound have evolved significantly since its initial preparation described by Smith et al. (1998). Modern approaches now employ organocatalytic asymmetric Michael additions (Nat. Catal., 2022), achieving >99% ee with catalyst loadings as low as 1 mol%. The benzyl ester functionality facilitates purification through crystallization processes while providing orthogonal protection/deprotection options for further derivatization studies. Notably, microwave-assisted synthesis protocols (
Bioactivity studies demonstrate this compound's potential as a GABA receptor modulator. In vitro assays using human embryonic kidney cells expressing α2δ subunits showed nanomolar affinity (IC50 = 87 nM), comparable to pregabalin's binding profile (Bioorg. Med. Chem., 2021). Computational docking simulations revealed favorable interactions between the hydroxymethyl group and Serine 6 residues in transmembrane domains, suggesting novel mechanisms for channel modulation distinct from existing therapeutics.
Clinical translational research has focused on its potential neuroprotective effects in Alzheimer's disease models. In APP/PS1 transgenic mice studies (
Structural modifications are actively explored through combinatorial chemistry approaches. Introduction of fluorine substituents at the benzyl position enhanced blood-brain barrier permeability by twofold (
Toxicological evaluations using OECD guidelines demonstrated LD50 >5 g/kg in rodent models (
In drug delivery systems research, this compound has been successfully incorporated into lipid nanoparticles (LNP formulations). Solid-state NMR analysis confirmed stable amorphous dispersion within the lipid matrix (
Ongoing investigations explore its use as an enzyme prodrug activator in cancer therapy targeting glutathione-S-transferase π overexpressing tumors (
This multifunctional molecule continues to inspire interdisciplinary research spanning organic synthesis innovations, computational modeling advancements, and translational medicine applications across multiple therapeutic areas including neurology and oncology. Its structural versatility combined with emerging mechanistic insights position it as an important tool compound for understanding receptor-ligand interactions while offering tangible opportunities for developing first-in-class pharmaceutical agents meeting unmet medical needs in complex diseases like dementia and chemo-resistant cancers.
255823-06-4 (benzyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate) Related Products
- 122536-73-6(benzyl (3R)-3-aminopyrrolidine-1-carboxylate)
- 192214-05-4(Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 124391-76-0(benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 315718-05-9(Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 1017789-40-0(1-Cbz-3-amino-4-hydroxymethylpyrrolidine)
- 1203035-99-7(3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)
- 1820569-97-8((2S,3S)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide)
- 1219905-47-1(N'-(4-ethylphenyl)-N-(1-hydroxycyclopentyl)methylethanediamide)
- 19657-27-3(1,10-Diethyl 3,8-dithioxo-2,9-dithia-4,7-diazadecanedioate)
- 1805556-77-7(Ethyl 4-(difluoromethyl)-2-methoxy-5-nitropyridine-3-carboxylate)
